Benzo(f)quinolinium, 4-methyl-, iodide

Description

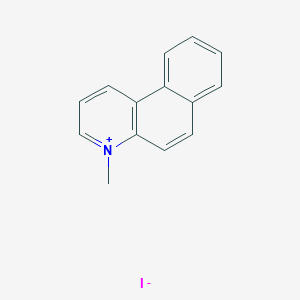

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylbenzo[f]quinolin-4-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N.HI/c1-15-10-4-7-13-12-6-3-2-5-11(12)8-9-14(13)15;/h2-10H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZCKQHGWKUFFZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=CC3=CC=CC=C32.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954446 | |

| Record name | 4-Methylbenzo[f]quinolin-4-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32787-54-5 | |

| Record name | Benzo(f)quinolinium, 4-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032787545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzo[f]quinolin-4-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzo F Quinolinium, 4 Methyl , Iodide and Analogues

Quaternization Reactions and N-Alkylation Strategies

Quaternization introduces an alkyl group to the nitrogen atom of the benzo[f]quinoline (B1222042), transforming it into a positively charged quaternary ammonium (B1175870) salt. This process is fundamental for creating the benzo(f)quinolinium scaffold.

The direct N-methylation of benzo[f]quinoline with methyl iodide is a common and straightforward method to produce Benzo(f)quinolinium, 4-methyl-, iodide. This reaction involves the nucleophilic attack of the nitrogen atom of the benzo[f]quinoline on the electrophilic methyl group of methyl iodide. The reaction is typically conducted by dissolving benzo[f]quinoline in a suitable organic solvent and then adding methyl iodide. The reaction mixture is then stirred, often at a controlled temperature, to facilitate the formation of the desired quaternary salt. One patented method for a similar quinoline (B57606) compound involves reacting quinoline with methyl iodide in a sealed reactor after purging the system with nitrogen to eliminate oxygen. The molar ratio of methyl iodide to the quinoline reactant can vary significantly, for instance from 1:5 to 50:1, and the reaction can be carried out for several hours. google.com

The efficiency of the quaternization reaction can be influenced by several factors, including temperature, reaction time, and the molar ratio of reactants. Optimizing these conditions is crucial for maximizing the yield and purity of the product. For the synthesis of N-methyl quinolinium iodide, reaction temperatures are often controlled, for example, at 25-30 °C. google.com The reaction time can range from a few hours to over ten hours, and in some procedures, methyl iodide is added in multiple portions. google.com While traditional methods using solvents like ether have reported yields of around 62%, newer approaches have sought to improve this. google.com The choice of solvent and the exclusion of atmospheric oxygen are key parameters that are often adjusted to enhance the reaction's outcome.

The solvent system plays a pivotal role in the quaternization of benzo[f]quinoline. Common organic solvents such as ether, benzene (B151609), methanol (B129727), and ethanol (B145695) have been traditionally used. google.com However, the use of ester-based solvents has been shown to have a catalytic effect on the N-methylation of quinoline with methyl iodide, leading to higher yields and purity. google.com For instance, using ethyl acetate (B1210297) or methyl benzoate (B1203000) as the solvent can result in product yields exceeding 70% and even reaching over 85% with high purity (99.5%) after purification. google.com The reaction in these ester solvents is typically carried out in a sealed system after nitrogen purging to remove oxygen. google.com In some synthetic strategies for analogous compounds, solvents like 1,2-butylene oxide have been used, which can also act as a base in subsequent reactions. nih.gov The selection of the solvent is therefore a critical step in designing an efficient synthesis of benzo(f)quinolinium salts.

Derivatization Strategies for Benzo(f)quinolinium Scaffolds

Following the initial quaternization, the benzo(f)quinolinium scaffold can be further modified to create a wide range of analogues. These derivatization strategies can target either the benzo[f]quinoline ring system itself or involve the synthesis of salts with different N-alkyl chains.

Various synthetic methods have been developed to introduce functional groups onto the benzo[f]quinoline ring. One such method is the direct lithiation of the pyridine (B92270) ring, which allows for the introduction of electrophiles like chlorine, bromine, and phenylthio groups at specific positions. researchgate.net Other functionalization techniques include oxidation reactions, which can introduce oxygen-containing groups. For example, the oxidation of benzo[f]quinoline with ozone in methanol at low temperatures can lead to the formation of a benzo[f]quinoline-5,6-oxide. medwinpublisher.org Furthermore, three-component reactions provide a pathway to construct substituted benzo[f]quinolines. acs.org These methods enable the generation of a library of benzo[f]quinoline derivatives with diverse substituents, which can be subsequently quaternized to form a variety of benzo[f]quinolinium salts.

The synthesis of benzo[f]quinolinium analogues is not limited to N-methylation. A diverse range of N-substituted salts can be prepared by reacting benzo[f]quinoline with various reactive halides. This includes the use of α-halocarbonyl compounds such as amides, esters, and aromatic ketones to introduce functionalized alkyl chains onto the nitrogen atom. nih.gov A universal method for preparing a series of N-alkyl quinolinium salts involves refluxing quinoline with an appropriate 1-bromoalkane in ethanol. nih.gov This approach has been used to synthesize quinolinium salts with alkyl chains of varying lengths, from C8 to C20. nih.gov The yields of these reactions have been observed to decrease as the length of the alkyl chain increases. researchgate.net This strategy allows for the systematic modification of the hydrophobic character of the benzo[f]quinolinium salt, which can be crucial for tuning its physicochemical properties.

The following table provides examples of different N-alkylating agents used in the synthesis of quinolinium and benzoquinolinium salts and the resulting products.

| N-Alkylating Agent | Resulting N-Substituent | Reference |

| Methyl Iodide | Methyl | google.com |

| 1-Bromooctane | Octyl | nih.gov |

| 1-Bromodecane | Decyl | nih.gov |

| 1-Bromododecane | Dodecyl | nih.gov |

| 1-Bromotetradecane | Tetradecyl | nih.gov |

| 1-Bromohexadecane | Hexadecyl | nih.gov |

| 1-Bromooctadecane | Octadecyl | nih.gov |

| 1-Bromoeicosane | Eicosanyl | nih.gov |

| α-Halocarbonyl compounds | Functionalized Alkyl Chains | nih.gov |

This table can be filtered and sorted based on the N-alkylating agent or the resulting substituent.

Spectroscopic and Structural Elucidation of Benzo F Quinolinium, 4 Methyl , Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. For Benzo(f)quinolinium, 4-methyl-, iodide, the quaternization of the nitrogen atom by a methyl group is expected to induce significant changes in the electronic distribution of the aromatic system compared to the parent benzo[f]quinoline (B1222042), which would be clearly reflected in its NMR spectra.

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the protons of the benzo[f]quinoline framework and the N-methyl group. The quaternization of the nitrogen atom introduces a positive charge, which deshields the protons of the heterocyclic ring system. Consequently, the aromatic protons are expected to resonate at a lower field (higher ppm values) compared to those of the neutral benzo[f]quinoline.

The most significant downfield shift is predicted for the protons on the pyridine (B92270) ring, particularly those in close proximity to the positively charged nitrogen atom. The protons on the benzene (B151609) and naphthalene (B1677914) rings are also expected to be shifted downfield, though to a lesser extent. The N-methyl group itself would likely appear as a sharp singlet, with its chemical shift influenced by the aromatic ring current and the electron-withdrawing effect of the quaternary nitrogen. Based on data for similar N-methylated quinolinium salts, this singlet can be expected in the range of 4.0-5.0 ppm.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound (Note: These are hypothetical values based on chemical principles and data from related compounds. The exact chemical shifts and coupling constants would need to be determined experimentally.)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| N-CH₃ | 4.0 - 5.0 | s (singlet) |

| Aromatic Protons | 7.5 - 9.5 | m (multiplet) |

The ¹³C NMR spectrum of this compound is expected to provide detailed information about the carbon skeleton of the molecule. Similar to the ¹H NMR spectrum, the quaternization of the nitrogen is predicted to cause a general downfield shift for the carbon atoms of the benzo[f]quinoline ring system due to the deshielding effect of the positive charge.

The carbon atoms of the pyridine ring, especially those adjacent to the nitrogen, are expected to be the most affected. The carbon of the N-methyl group will have a characteristic chemical shift, likely in the range of 45-55 ppm. The remaining aromatic carbons would resonate in the typical region for polycyclic aromatic hydrocarbons, but at a lower field than in the parent benzo[f]quinoline.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound (Note: These are hypothetical values based on chemical principles and data from related compounds and are subject to experimental verification.)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| N-CH₃ | 45 - 55 |

| Aromatic Carbons | 120 - 150 |

To unambiguously assign the proton and carbon signals and to confirm the structure of this compound, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons, allowing for the assignment of protons within the same spin system in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would establish the correlation between each proton and the carbon atom to which it is directly attached, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (which have no attached protons) and for confirming the connectivity between different parts of the molecule, such as the position of the N-methyl group.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. The aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the benzo[f]quinoline ring system would likely appear in the 1500-1650 cm⁻¹ region. The presence of the methyl group would give rise to C-H stretching and bending vibrations, expected around 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The quaternization of the nitrogen may slightly shift the positions of the ring vibrations compared to the parent benzo[f]quinoline.

Table 3: Expected FT-IR Vibrational Frequencies for this compound (Note: These are predicted frequency ranges and would require experimental confirmation.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 3000 |

| Aromatic C=C and C=N Stretch | 1500 - 1650 |

| C-H Bend (N-CH₃) | 1375 - 1450 |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 |

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes. The symmetric C-H stretching of the methyl group would also be observable. As Raman is often used for studying solid samples, it could also provide insights into the crystal lattice vibrations of the iodide salt. The combination of FT-IR and Raman data would provide a more complete picture of the vibrational modes of the molecule.

Electronic Absorption and Emission Spectroscopy

The interaction of this compound with electromagnetic radiation provides a window into its electronic properties. Spectroscopic techniques that measure the absorption and emission of light are fundamental in characterizing the electronic transitions and photophysical pathways of this compound.

UV-Visible Spectroscopy for Electronic Transitions (n to π, π to π)**

UV-Visible absorption spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For benzo[f]quinoline derivatives, the extended π-conjugated system gives rise to characteristic absorption bands. medwinpublisher.org Generally, these compounds exhibit intense absorptions in the UV region, which are attributed to π → π* transitions. mdpi.com For instance, studies on similar benzo-[f]-quinolinium methylids have shown intense π → π* transitions around 270 nm and 350 nm. mdpi.com

A lower intensity and solvent-dependent absorption band, often observed in the visible region, is typically assigned to an n → π* transition. mdpi.com This transition involves the promotion of a non-bonding electron (from the nitrogen atom) to an anti-bonding π* orbital and is characterized by its sensitivity to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.comnih.gov The intramolecular charge transfer (ICT) nature of this band is a key feature, making these compounds sensitive to their environment. mdpi.com

Table 1: Representative Electronic Absorption Bands for Benzo-[f]-quinolinium Analogs

| Transition | Approximate Wavelength (nm) | Intensity |

|---|---|---|

| π → π* | ~235 | Shallow |

| π → π* | ~270 | Intense |

| π → π* | ~350 | Intense |

Note: The exact positions and intensities of these bands for this compound may vary and require specific experimental data.

Photophysical Property Characterization: Fluorescence Quantum Yields and Lifetimes

The fluorescence properties of benzo[f]quinoline and its derivatives are of significant interest due to their potential applications in areas like organic light-emitting devices (OLEDs). medwinpublisher.orgnih.gov Benzo[f]quinoline itself is known to exhibit blue fluorescence. medwinpublisher.org The fluorescence quantum yield (ΦF) and lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. nih.govresearchgate.net

For related quinolinium-based fluorescent probes, high fluorescence quantum yields in the range of 0.7–0.8 and long fluorescence lifetimes of 12–13 ns have been reported, making them suitable for applications like fluorescence lifetime imaging (FLIM). nih.gov The introduction of different substituents and the nature of the counter-ion can significantly influence these photophysical properties. beilstein-journals.org Protonation has also been shown to be an effective method for enhancing the fluorescence of quinolines. researchgate.net The investigation of this compound would involve measuring these parameters to understand its emissive characteristics.

Table 2: Key Photophysical Parameters

| Parameter | Symbol | Description |

|---|---|---|

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. |

Specific values for this compound are needed from experimental studies.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, CD spectroscopy becomes highly relevant for its chiral derivatives or when it forms complexes with chiral hosts or guests. nih.gov

The induced CD spectra can provide valuable information about the stereochemistry and supramolecular interactions of these chiral assemblies. nih.gov For example, the interaction between an achiral host, such as a phenazino-18-crown-6 ligand, and a chiral guest can induce CD bands that reveal details about the nature of the binding and the chiral recognition process. nih.gov Analysis of steroidal quinoxalines using CD spectropolarimetry has demonstrated the ability to determine their helicity based on the sign of the Cotton effects. mdpi.com Therefore, should chiral derivatives of this compound be synthesized, CD spectroscopy would be a crucial tool for their stereochemical characterization.

Advanced Diffraction Analysis

Single Crystal X-ray Crystallography for Precise Molecular and Crystal Structures

Single-crystal X-ray crystallography is the gold standard for determining the precise molecular and crystal structure of a compound. This technique has been successfully applied to various derivatives of benzo[f]quinoline and other related heterocyclic systems. nih.govchemmethod.com For a new stilbazolium derivative, 4-[2-(3 methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ iodide−, single-crystal X-ray diffraction analysis was used to determine its crystal structure and cell parameters. mdpi.com

By obtaining a suitable single crystal of this compound, this method would yield detailed information about the geometry of the benzo[f]quinolinium cation and the position of the iodide anion. This includes the planarity of the aromatic system and the orientation of the methyl group. The resulting crystallographic data would be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), for public access. mdpi.com

Analysis of Hydrogen Bonding and Supramolecular Interactions in the Solid State

In the solid state, molecules are organized in a specific three-dimensional arrangement, which is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org The analysis of the crystal structure of this compound would reveal the nature and geometry of these supramolecular interactions.

While the cation itself does not have traditional hydrogen bond donors, C-H···I or C-H···π interactions may play a role in the crystal packing. The study of related sulfonamide cocrystals has demonstrated the importance of a detailed analysis of hydrogen bond networks in understanding the supramolecular architecture. nih.gov Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. mdpi.com Understanding these interactions is crucial as they can influence the physical properties of the material.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Benzo[f]quinoline |

| 9,10-diphenylanthracene |

| Quinine sulphate |

| 4-[2-(3 methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ iodide− |

| 2-bromo-4-fluoro-1-nitrobenzene |

Computational and Theoretical Chemistry Approaches to Benzo F Quinolinium, 4 Methyl , Iodide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods are used to determine stable molecular geometries, understand electronic distributions, and predict chemical behavior. nih.gov

Density Functional Theory (DFT) has become a primary method for quantum chemical investigations due to its balance of accuracy and computational efficiency. nih.gov This approach is used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) by finding the minimum energy state. nih.gov Once the geometry is optimized, DFT can be used to calculate a wide range of electronic properties.

For the benzo[f]quinoline (B1222042) class of molecules, DFT calculations, such as those performed at the RCAM-B3LYP6-31G(d,p)/def2SV level of theory, have been used to investigate the structural features of related benzo-[f]-quinolinium methylids. researchgate.net These studies reveal that the molecules are generally non-planar, with the different parts of the molecule twisted with respect to each other. mdpi.com This twisting is a key structural feature of the larger benzo[f]quinoline framework. The optimization process ensures that the calculated properties correspond to a stable molecular configuration. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. In studies of benzo-[f]-quinolinium methylids, FMO analysis shows that the HOMO is typically localized on the carbanion portion (the electron donor), while the LUMO is centered on the benzo[f]quinolinium heterocyclic part (the electron acceptor). researchgate.net This separation confirms the charge-transfer nature of these molecules. nih.gov

| Property | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region of nucleophilicity (electron donation) |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of electrophilicity (electron acceptance) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In MEP analysis, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Studies on benzo-[f]-quinolinium methylids show a clear separation of charge, with the negative potential concentrated on the ylid carbanion and the positive potential located around the heterocyclic nitrogen atom. researchgate.net This visual representation powerfully confirms the locations of the molecule's donor and acceptor sites, which is crucial for predicting how it will interact with other reagents. ufms.br

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular charge transfer (ICT) and analyzing donor-acceptor interactions. semanticscholar.org

The distribution of atomic charges within a molecule is a key factor in determining its chemical properties and reactivity. The Mulliken population analysis is a method for calculating the partial charge on each atom. Although it has known limitations, it provides a useful qualitative picture of the charge distribution.

For benzo-[f]-quinolinium derivatives, Mulliken charge calculations highlight the zwitterionic (dipolar) nature of the molecules. researchgate.net These calculations typically show a significant negative charge on the ylid carbon (the donor) and a positive charge on the quinolinium nitrogen atom (the acceptor). researchgate.net This charge separation creates a large dipole moment and influences the molecule's interaction with solvents and other polar molecules. mdpi.comnih.gov This information, combined with FMO and MEP analysis, provides a comprehensive understanding of the molecule's reactive sites.

| Computational Method | Information Provided | Application to Benzo(f)quinolinium Scaffold |

| DFT Geometry Optimization | Most stable 3D structure, bond lengths/angles | Reveals non-planar, twisted geometry mdpi.com |

| FMO Analysis | HOMO-LUMO energies and distribution, reactivity | Identifies electron donor/acceptor regions, predicts reactivity researchgate.net |

| MEP Surface | Visualization of charge distribution, reactive sites | Maps electrophilic (N-heterocycle) and nucleophilic (carbanion) areas researchgate.net |

| NBO Analysis | Intramolecular charge transfer, orbital interactions | Quantifies donor-acceptor interactions and molecular stability semanticscholar.org |

| Mulliken Charges | Partial atomic charges | Confirms zwitterionic character with charge separation researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum chemical calculations that often focus on static, minimum-energy structures, MD simulations provide a dynamic picture of molecular behavior, including conformational changes, interactions with solvent molecules, and binding processes.

While specific MD simulation studies on Benzo(f)quinolinium, 4-methyl-, iodide or its close analogs were not identified in the reviewed literature, this technique holds significant potential for future investigations. MD simulations could be employed to:

Study Solvation: Analyze how the iodide counter-ion and solvent molecules arrange around the 4-methyl-benzo(f)quinolinium cation in different solvents.

Investigate Conformational Dynamics: Explore the flexibility of the molecule and the transitions between different twisted conformations in a solution environment.

Simulate Interactions: Model the interaction of the compound with biological targets, such as proteins or DNA, to understand potential mechanisms of action.

Such simulations would complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the compound's behavior in realistic chemical and biological environments.

Conformational Dynamics and Stability in Various Solvent Environments

Computational studies on benzo[f]quinolinium derivatives, which share the core structure of this compound, have demonstrated that these molecules are generally non-planar. mdpi.com The geometry in the ground state often features a twist between the two main arms of the molecule and the plane of the fused heterocycles. mdpi.com The degree of this twist can vary, with different rotational isomers (rotamers) having closely related ground state energies. mdpi.com

The stability and conformational dynamics of these compounds are significantly influenced by the solvent environment. This is largely due to their zwitterionic character, which leads to pronounced negative solvatochromism—a phenomenon where the wavelength of maximum absorption shifts to a shorter wavelength (a blue shift) as the polarity of the solvent increases. mdpi.comresearchgate.net The molecular polarization is strongly dependent on the electric and coordinating properties of the solvent, which creates an internal electric field that influences the electronic states of the molecule. mdpi.com

Quantum chemical investigations, such as those using density functional theory (DFT), help in understanding the relationship between the molecular structure and its absorption properties in different solvents. mdpi.comnih.gov Key parameters that modulate the strength of intramolecular charge transfer, a defining electronic feature of these molecules, include isomerism around single polar bonds and the specific properties of the solvent. mdpi.comnih.gov For instance, protic solvents can interact via hydrogen bonds, which increases the dipole moment in the ground state and alters the energetics of the excited state. mdpi.com The interplay between the molecule's conformation and its zwitterionic nature makes benzo[f]quinolinium derivatives highly sensitive chromophores. mdpi.comnih.gov

| Solvent | Dielectric Constant (ε) | Observed ICT Band Maximum (nm) |

|---|---|---|

| Propan-1-ol | 20.8 | 425 |

| Ethanol (B145695) | 25.3 | 418 |

| Methanol (B129727) | 33.0 | 406 |

Simulation of Molecular Interactions with Complex Chemical Systems

The simulation of molecular interactions provides a window into how this compound behaves within complex chemical systems, such as biological environments. Computational methods like Density Functional Theory (DFT) are employed to optimize the molecular configurations of benzo[f]quinoline derivatives, identify electrophilic and nucleophilic centers, and understand reaction pathways. nih.gov By progressively optimizing the geometry, the energy is minimized until the most stable configuration is found. nih.gov

These simulations are crucial for understanding intermolecular interactions, such as those between the benzo[f]quinolinium cation and surrounding molecules, including solvent molecules or biological macromolecules. mdpi.com For example, studies on related compounds analyze the charge transfer process from the ylid carbon to the nitrogen atom, which is fundamental to their electronic properties and interactions. mdpi.comnih.gov The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is a key aspect of these simulations. In many benzo[f]quinolinium ylids, the HOMO (referred to as the hole) is primarily located on the carbanion, while the LUMO (electrons) transfers to the nitrogen and adjacent aromatic rings, confirming the intramolecular charge transfer (ICT) character of its primary electronic transition. mdpi.com This ICT nature is maintained even in strongly coordinating solvents, indicating robust electronic properties. mdpi.com

Chemical Space Exploration and Ligand-Based Computational Methods

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or other properties. nih.govnih.gov For a class of compounds like benzo[f]quinolinium derivatives, QSAR models can be developed to predict various molecular properties before synthesis, saving time and resources. nih.gov

The process involves calculating molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, electronic, and steric properties. nih.govnih.gov These descriptors are then used to build a mathematical model that links them to an observed activity. A QSAR model is considered robust and predictive if it has a high correlation coefficient (r²) for the training set of molecules and performs well in predicting the activity of an external test set. nih.gov While specific QSAR models for this compound are not detailed in the available literature, the methodology is broadly applicable to design derivatives with enhanced properties, such as improved biological activity. nih.gov

Virtual Screening and Scaffold Hopping Methodologies for Derivative Design

Virtual screening and scaffold hopping are powerful ligand-based computational methods for discovering new molecules with desired biological activities. nih.govrsc.org Starting with a known active scaffold, like the benzo[f]quinolinium core, these techniques explore vast chemical databases to find novel derivatives.

Virtual screening involves computationally searching large libraries of compounds to identify those that are most likely to bind to a specific biological target. This process filters out unpromising molecules, allowing researchers to focus on a smaller, more manageable set for experimental testing.

Scaffold hopping is a more creative approach that aims to identify molecules with different core structures (scaffolds) but similar biological activity to a known active compound. This is achieved by preserving the key three-dimensional arrangement of functional groups responsible for biological activity while replacing the central molecular framework. For the Benzo(f)quinolinium, 4-methyl- scaffold, this could involve replacing the benzo[f]quinoline core with other ring systems that maintain a similar spatial orientation of key interaction points. This strategy is valuable for generating novel intellectual property, improving pharmacokinetic properties, and overcoming toxicity issues associated with the original scaffold.

Molecular Docking Studies

Prediction of Binding Modes and Interaction Energies with Target Macromolecules

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govjksus.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. researchgate.net

For benzo[f]quinoline derivatives, docking studies have been performed against various cancer-related targets, such as cyclin-dependent kinase 5 (CDK-5), as well as microbial enzymes like ATP synthase and topoisomerase II. nih.govnih.gov The simulations predict the specific amino acid residues within the target's active site that interact with the ligand. The stability of this interaction is quantified by a binding energy or docking score, with more negative values indicating a more stable complex. nih.gov For example, docking studies of benzo[f]quinoline derivatives against CDK-5 have shown binding energies near that of the co-crystallized ligand, suggesting a strong binding affinity. nih.gov These studies provide critical insights into the potential mechanism of action and guide the design of more potent derivatives. nih.govnih.gov

| Compound | Binding Energy (kcal/mol) | Root-Mean-Square Deviation (RMSD) (Å) |

|---|---|---|

| Pyrazolone Derivative 2 | -6.6320 | 0.9477 |

| Cyanoethanohydrazone Derivative 5 | -6.5696 | 1.4889 |

Academic Applications and Mechanistic Investigations of Benzo F Quinolinium, 4 Methyl , Iodide

Research in Materials Science and Engineering

The unique structural and electronic properties of quaternary quinolinium compounds, such as Benzo(f)quinolinium, 4-methyl-, iodide, have prompted investigations into their use in materials science and engineering. The presence of a planar, polycyclic aromatic system combined with a permanent positive charge on the nitrogen atom imparts functionalities that are desirable for the development of advanced materials.

Integration into Polymer Systems and Composites

The incorporation of quaternary ammonium (B1175870) salts (QAS) into polymer matrices is a well-established strategy for modifying the properties of the resulting composites. While specific studies on the integration of this compound are not extensively documented, the principles governing the use of QAS are applicable. Polymeric QAS are known to enhance the antimicrobial properties of materials. Furthermore, the introduction of such charged species can alter the surface energy, conductivity, and thermal stability of polymers. For instance, the covalent incorporation of QAS moieties into polymer backbones can create materials with long-lasting biocidal efficacy without the leaching of active components. The benzo[f]quinoline (B1222042) structure, with its large delocalized electronic distribution, suggests potential for applications in opto-electronics when integrated into polymer systems. mdpi.comnih.gov

Design of Advanced Functional Materials Incorporating Quaternary Quinolinium Moieties

Quaternary quinolinium moieties are key components in the design of advanced functional materials due to their distinct electronic and photophysical properties. Benzo[f]quinolines (BfQs) feature a large, delocalized π-electron system and a permanent dipole moment, making them suitable for applications as dyes and fluorescent probes. mdpi.com The quaternization of the nitrogen atom enhances the electron-withdrawing character of the heterocyclic system, which can be exploited in the development of materials with strong non-linear optical (NLO) properties, which are valuable in photonics and information technologies. mdpi.com Research into benzo[f]quinolinium derivatives has led to the synthesis of compounds for use in organic light-emitting diodes (OLEDs) and as anticancer agents, highlighting the versatility of this chemical scaffold in creating functional materials. nih.govresearchgate.net

Mechanistic Studies of Metal Corrosion Inhibition Properties

Quaternary quinolinium salts have been extensively studied as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. bohrium.comdaneshyari.com The mechanism of inhibition involves the adsorption of the quinolinium cation onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process is influenced by several factors:

Electrostatic Interaction: In acidic solutions, the metal surface is typically positively charged. Anions in the solution, such as iodide (I⁻) from the inhibitor salt or sulfate (B86663) (SO₄²⁻) from the acid, first adsorb onto the metal surface, creating an excess negative charge. This facilitates the adsorption of the positively charged quinolinium cations. bohrium.com

Chemical Bonding: The π-electrons of the benzo[f]quinoline aromatic system and the lone pair electrons on the iodide anion can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. bohrium.comnih.gov

Protective Film Formation: This combination of physisorption (electrostatic) and chemisorption (bonding) leads to the formation of a stable, hydrophobic film on the metal surface, which blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comresearchgate.net

Studies on analogous quinolinium salts show they function as mixed-type inhibitors, meaning they retard both anodic and cathodic reactions. The adsorption process typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. bohrium.comdaneshyari.com

| Inhibitor Compound | Medium | Concentration | Inhibition Efficiency (IE%) | Adsorption Isotherm | ΔG°ads (kJ mol-1) |

|---|---|---|---|---|---|

| 1-methylquinolinium iodide | 0.5 M H₂SO₄ | 5x10-3 M | 86.4% | Langmuir | -33.12 |

| N-dodecylquinolinium bromide | 1 M HCl | 200 ppm | 96.2% | Langmuir | -41.20 |

| Quaternary ammonium salt (3) | 15% HCl | 50 ppm | ~95.0% | Langmuir | -40.19 |

Data derived from studies on analogous quinolinium compounds to illustrate typical performance. nih.govresearchgate.net

Mechanistic Studies of Molecular Interactions with Biological Systems

The planar and aromatic nature of the benzo[f]quinoline scaffold makes it a prime candidate for interaction with biological macromolecules, particularly nucleic acids.

Investigation of DNA Interaction Modalities and Binding Kinetics

This compound and related derivatives are investigated for their ability to bind to DNA, a key target for many therapeutic agents. The primary mode of interaction for such flat, polyaromatic molecules is intercalation. nih.gov

DNA Intercalation Mechanism: Intercalation involves the insertion of the planar quinolinium ring system between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking forces between the aromatic rings of the compound and the DNA bases. The positive charge on the quaternized nitrogen atom further strengthens the binding through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.govnih.gov This binding mode can lead to significant structural changes in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with cellular processes like DNA replication and transcription. nih.gov

Spectroscopic techniques are commonly used to study these interactions. For instance, in UV-Vis absorption spectroscopy, intercalation is often indicated by hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum of the compound upon binding to DNA. Fluorescence spectroscopy can also be used, where changes in the emission intensity of the compound or a competitive displacement assay with a known DNA intercalator like ethidium (B1194527) bromide can provide quantitative binding data. mdpi.com

The kinetics and affinity of this binding are crucial parameters. Binding constants (Kₐ) for related benzoquinoline and quinolinium derivatives are typically found to be in the range of 10⁴ to 10⁶ M⁻¹, indicating a strong affinity for DNA. mdpi.comnih.gov This strong interaction underpins the potential of these compounds to act as inhibitors of DNA-processing enzymes, such as topoisomerases and DNA methyltransferases. nih.govrsc.org

| Compound Class | Binding Mode | Binding Constant (Kₐ or Kb) (M⁻¹) | Target DNA |

|---|---|---|---|

| Benzo(h)quinoline derivatives | G-Quadruplex Binding | ~3 x 10⁵ | G-Quadruplex DNA |

| Acridine-Thiosemicarbazone Derivatives | Intercalation | 1.74 x 10⁴ to 1.0 x 10⁶ | Calf Thymus DNA |

| 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline | Intercalation | Not specified | - |

Data derived from studies on analogous compounds to illustrate typical binding affinities and modalities. mdpi.comnih.govrsc.org

Enzyme Inhibition Profiling and Binding Mechanism Analysis (e.g., Topoisomerase II, ATP Synthase)

Research into the biological activities of benzo(f)quinolinium derivatives has identified them as potential inhibitors of crucial cellular enzymes, including Topoisomerase II (Topo II) and ATP synthase. nih.govresearchgate.net These enzymes are vital for cell survival and proliferation, making them attractive targets for therapeutic intervention.

In silico molecular docking studies have been employed to investigate the binding mechanisms of benzo(f)quinolinium salts with these enzymes. nih.gov These computational analyses help to predict the binding affinity and identify the specific interactions between the compound and the enzyme's active site. For instance, studies have revealed that certain benzo[f]quinolinium salts exhibit a favorable fit within the binding pockets of both ATP synthase and Topo II. nih.gov

The inhibition of Topo II is a well-established mechanism for several anticancer drugs. nih.govnih.gov These enzymes are responsible for managing DNA topology during processes like replication and transcription. nih.gov By inhibiting Topo II, benzo(f)quinolinium compounds can disrupt these essential cellular functions, potentially leading to cell death in rapidly dividing cancer cells. researchgate.net Similarly, ATP synthase is a key enzyme in cellular energy production, and its inhibition can have profound effects on cell viability. nih.gov

The specific benzo(f)quinolinium salts, particularly those with aromatic substituents, have shown promising interactions with these enzymes in computational models. nih.gov For example, salts designated as 3j and 3n in one study were identified as having the best fit in complexes with both ATP synthase and Topo II, suggesting they may be potent inhibitors. nih.gov

It is important to note that while in silico studies provide valuable insights, experimental validation is crucial to confirm these findings and to fully characterize the inhibitory activity and mechanism of action of these compounds.

Studies on Interaction with Human Serum Albumin (HSA) and Other Serum Proteins

The interaction of small molecules with serum proteins, particularly Human Serum Albumin (HSA), is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. HSA is the most abundant protein in blood plasma and serves as a carrier for a wide variety of endogenous and exogenous compounds. nih.goviapchem.org

The binding of quinoline (B57606) derivatives, a class of compounds that includes benzo(f)quinolinium, to HSA and Bovine Serum Albumin (BSA) has been investigated using spectroscopic techniques and molecular docking. swu.ac.th These studies have shown that quinoline derivatives can bind to serum albumin, often through a static quenching mechanism, indicating the formation of a ground-state complex. swu.ac.th

The binding affinity is typically moderate, with binding constants in the range of 10⁴ to 10⁵ L·mol⁻¹. swu.ac.th The interaction is often driven by hydrophobic forces and hydrogen bonding. swu.ac.thnih.gov Site-specific marker displacement experiments and molecular docking studies have suggested that these compounds often bind to subdomain IIA of HSA, also known as Sudlow's site I. iapchem.orgswu.ac.th

The binding of a compound to HSA can affect the protein's structure and function. Spectroscopic analyses have revealed that the interaction can cause changes in the microenvironment around the protein's fluorophores and induce alterations in its secondary structure. nih.gov These interactions are significant as they can influence the free concentration of the compound in the bloodstream, which is the fraction available to exert its biological effects.

Exploration of Antioxidant Properties and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a range of diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. nih.govfrontiersin.org Benzoquinoline derivatives have been investigated for their potential antioxidant properties. nih.gov

These compounds may act as antioxidants by reacting with various free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govfrontiersin.org The HAT mechanism involves the donation of a hydrogen atom from the antioxidant to a radical, while the SET mechanism involves the transfer of an electron. frontiersin.org

The antioxidant activity of quinoline derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov Some 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have demonstrated significant radical scavenging activity in these assays. researchgate.net The structural features of the molecule, such as the presence and position of hydroxyl groups, can significantly influence its antioxidant capacity. frontiersin.org

The exploration of the antioxidant properties of this compound and related compounds is an active area of research, with the potential to develop new agents to combat oxidative stress-related conditions.

Development of Fluorescent Probes and Research Imaging Agents

The inherent fluorescence of the benzo[f]quinoline scaffold makes it an attractive platform for the development of fluorescent probes for biological imaging. medwinpublisher.orgresearchgate.net These probes can be designed to report on specific biological events or to visualize particular cellular components. nih.gov

Design Principles for Fluorescent Benzoquinolinium-Based Probes

The design of effective fluorescent probes involves several key principles. nih.govmdpi.com The probe's structure can be modified to control its photophysical properties, such as excitation and emission wavelengths, as well as its biological properties, including target-binding affinity and subcellular localization. nih.gov

Common signaling mechanisms employed in fluorescent probe design include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). nih.gov For benzoquinolinium-based probes, modulation of ICT is a particularly relevant mechanism. These systems typically feature an electron donor and an electron acceptor within the fluorophore structure. nih.gov Changes in the local environment or binding to a target can alter the efficiency of ICT, leading to a change in fluorescence emission.

The lipophilicity and hydrogen-bonding capacity of the probe are also critical design considerations, as they influence its membrane permeability and how it localizes within different cellular organelles. nih.gov For instance, increased lipophilicity can direct a probe to the mitochondria or nucleus. nih.gov

Characterization of Fluorescent Behavior in Model Biological Environments

The performance of a fluorescent probe must be characterized in environments that mimic its intended biological application. This involves studying its fluorescent properties in various solvents and in the presence of biological macromolecules. researchgate.net

The fluorescence of these probes can be solvatochromic, meaning their emission properties are sensitive to the polarity of their immediate environment. nih.gov This property can be exploited to probe the microenvironment of cellular compartments.

Researchers use techniques like fluorescence microscopy to observe the probe's behavior in live cells. researchgate.net This allows for the assessment of its cell permeability, subcellular distribution, and its response to specific biological stimuli. For example, a probe might be designed to "turn on" its fluorescence only upon binding to a specific protein or entering a particular organelle, which helps to reduce background signal and allows for wash-free imaging. researchgate.net

Structure-Activity Relationship (SAR) Analysis for Functional Modulation

Structure-Activity Relationship (SAR) analysis is a critical component in the development of new functional molecules, including enzyme inhibitors and fluorescent probes. nih.gov SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity or properties.

For benzo(f)quinolinium derivatives, SAR analyses have provided insights into the features that govern their biological effects. For example, in the context of enzyme inhibition, the nature of the substituent on the quinolinium nitrogen has been shown to be important. nih.gov Studies have indicated that aromatic substituents can lead to more potent activity compared to aliphatic ones. nih.gov

The quaternization of the benzo[f]quinoline nitrogen is a key step in the synthesis of these compounds and introduces a positive charge that can influence interactions with biological targets. nih.gov By systematically varying the substituents at different positions on the benzo(f)quinoline ring system and on the quaternizing agent, researchers can fine-tune the compound's properties to enhance its desired activity and selectivity. nih.gov

These SAR studies are essential for optimizing lead compounds, improving their efficacy, and reducing potential off-target effects, thereby guiding the rational design of new and improved benzo(f)quinolinium-based agents for various academic and therapeutic applications.

Impact of Structural Modifications on Molecular Interactions and Activity Profiles

Structural modifications to the benzo(f)quinolinium core have a profound impact on the compound's molecular interactions and resulting biological and photophysical activity profiles. Research into various benzo[f]quinoline derivatives has established clear structure-activity relationships (SAR).

The activity of these compounds is highly dependent on the nature of the substituents attached to the core structure. For instance, in studies of anticancer activity, the presence of aromatic substituents often leads to more active compounds compared to aliphatic ones. mdpi.com Specifically, quaternary salts with methyl or phenyl groups have demonstrated high activity. mdpi.com The introduction of electron-withdrawing or donating groups, such as methoxy (B1213986) or chloro moieties, can also favorably modulate the biological efficacy. mdpi.com

A crucial feature for the biological activity of these derivatives is the presence of the positively charged quaternary nitrogen atom. mdpi.com Studies comparing benzo[f]quinolinium quaternary salts with their corresponding cycloadducts (where the positive charge is neutralized in the reaction) have shown that the salts are significantly more active. nih.govmdpi.com This suggests that the charge is essential for interaction with biological targets.

Computational studies on related benzo-[f]-quinolinium methylids reveal that the molecular geometry, particularly the planarity of the molecule, influences its electronic properties. mdpi.com Substituents can cause steric hindrance, leading to a twisted conformation. This twisting affects the dipole moment and the intramolecular charge transfer (ICT) process, which is fundamental to their solvatochromic and optical properties. mdpi.comnih.gov For example, a small twist angle can favor the ICT transition, while the nature of the substituent (e.g., carbethoxy vs. acetyl) can alter the HOMO-LUMO energy gap. mdpi.com

The table below summarizes the impact of different structural modifications on the activity of benzo[f]quinolinium derivatives based on findings from various studies.

| Structural Modification | Observed Impact on Molecular Interactions & Activity | Reference Compound Class |

| Nature of Substituent (R group) | Aromatic R substituents (e.g., phenyl) lead to higher anticancer activity than aliphatic ones. | Benzo[f]quinolinium Quaternary Salts |

| Presence of Quaternary N+ | The positive charge is crucial for biological activity; salts are superior to neutral cycloadducts. | Benzo[f]quinolinium Salts vs. Cycloadducts |

| Specific Functional Groups | Methoxy or chloro groups can have a favorable effect on anticancer activity. | Substituted Benzo[f]quinolinium Salts |

| Molecular Geometry (Twist Angle) | A smaller twist angle between molecular planes can favor intramolecular charge transfer (ICT). | Benzo-[f]-quinolinium Methylids |

| Substituent on Ylidic Carbon | Influences the HOMO-LUMO energy levels; a carbethoxy group raises the HOMO level compared to an acetyl group. | Benzo-[f]-quinolinium Methylids |

Elucidating Key Structural Determinants for Specific Molecular Recognition

The specific molecular recognition by benzo(f)quinolinium compounds is dictated by a combination of their structural and electronic features, which allows them to interact with biological macromolecules or solvent molecules in a highly specific manner.

The permanent dipole moment, arising from the separation of the positively charged nitrogen atom and the electron-donating parts of the molecule, is another key factor. nih.govmdpi.com This charge distribution facilitates electrostatic interactions and hydrogen bonding with target molecules. For example, in silico molecular docking studies have shown that benzo[f]quinolinium salts can bind effectively to enzymes like ATP synthase and Topoisomerase II, which are crucial for their antimicrobial and anticancer mechanisms. nih.gov The positively charged nitrogen and the carbonyl groups of substituents are often involved in key interactions within the enzyme's binding pocket. nih.gov

The nature and position of substituents serve as crucial determinants for specificity. By modifying substituents, researchers can fine-tune the compound's binding affinity and selectivity for a particular target. For example, analysis of SAR data indicates that specific aromatic substitutions on benzo[f]quinolinium salts result in the best fit within the active sites of ATP synthase and Topoisomerase II. nih.gov This highlights that both the core scaffold and its peripheral functional groups work in concert for molecular recognition.

Furthermore, the zwitterionic character of related ylides makes them sensitive probes for their environment, allowing them to distinguish between solvents of different polarities through changes in their absorption spectra (solvatochromism). mdpi.comresearchgate.net This sensitivity is a direct result of how the molecule's ground and excited state dipole moments interact with the surrounding solvent molecules, demonstrating molecular recognition on a solvent-solute level. nih.gov

The table below outlines the key structural features of benzo(f)quinolinium derivatives and their role in molecular recognition.

| Structural Determinant | Role in Molecular Recognition | Example of Interaction |

| Extended π-Conjugated System | Enables π-π stacking interactions with aromatic systems in biological targets. | Intercalation into DNA or binding to aromatic amino acid residues in proteins. |

| Positively Charged Quaternary Nitrogen | Acts as a key site for electrostatic interactions and hydrogen bond acceptance. | Binding to negatively charged pockets in enzymes like ATP synthase. nih.gov |

| Permanent Dipole Moment | Governs electrostatic interactions and contributes to binding affinity and orientation. | Orientation within a binding site to maximize electrostatic complementarity. mdpi.com |

| Substituent Groups (R) | Modulate binding affinity, selectivity, and steric fit for a specific target. | Aromatic substituents showing the best fit for Topoisomerase II inhibition. nih.gov |

| Molecular Geometry and Conformation | Determines the overall shape and accessibility for binding to molecular targets. | Non-planar conformations can influence the strength of intermolecular interactions. mdpi.com |

Future Research Directions and Emerging Paradigms for Benzo F Quinolinium, 4 Methyl , Iodide

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of Benzo(f)quinolinium, 4-methyl-, iodide typically involves the quaternization of benzo[f]quinoline (B1222042) with methyl iodide, a reliable but traditional method. Future research is increasingly focused on developing synthetic protocols that align with the principles of green chemistry, emphasizing efficiency, safety, and minimal environmental impact. researchgate.net

Key future directions include:

Alternative Solvents and Reaction Media: The use of environmentally benign solvents like water or recyclable media such as quaternary ammonium (B1175870) salts is a promising avenue. researchgate.netorganic-chemistry.org These approaches can mitigate the reliance on volatile organic compounds (VOCs) common in traditional organic synthesis.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhances safety, and allows for easier scalability compared to batch processes. Adapting the N-methylation of benzo[f]quinoline to a flow-based system could lead to higher yields, purity, and process efficiency.

Alternative Methylating Agents: Research into replacing traditional alkylating agents like methyl iodide with greener alternatives, such as dimethyl carbonate (DMC), is gaining traction. DMC is less toxic and can be activated under various conditions to perform methylation.

Advanced Characterization Techniques for Complex Material Assemblies

While standard techniques like NMR and FT-IR are sufficient for verifying the molecular structure of this compound, its future utility will likely be as a component within more complex systems, such as polymers, nanoparticles, or self-assembled monolayers. nih.gov Characterizing the compound within these assemblies requires a suite of advanced analytical methods.

Future characterization will increasingly rely on:

Solid-State NMR (ssNMR): Unlike solution-state NMR, ssNMR provides atomic-level details about structure, dynamics, and host-guest interactions in solid materials. nih.govrsc.org For assemblies containing the benzo(f)quinolinium moiety, ssNMR can elucidate its orientation, conformation, and interactions with the surrounding matrix, which are critical to understanding the material's bulk properties. acs.orgfsu.edu

Advanced Microscopy: High-resolution imaging techniques are indispensable. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can visualize the morphology of nanomaterials incorporating the compound, while Atomic Force Microscopy (AFM) can provide topographical data at the nanoscale.

X-ray Techniques: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of crystalline derivatives. nih.gov For thin films and surfaces, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information on elemental composition and chemical states at the material's surface.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The paradigm of chemical discovery is being reshaped by artificial intelligence (AI) and machine learning (ML). nih.gov For a well-defined scaffold like benzo[f]quinolinium, these computational tools offer powerful new avenues for exploration.

Emerging applications in this domain include:

Predictive Modeling: ML models can be trained on existing data from quinoline (B57606) and benzoquinoline derivatives to predict the properties of new, virtual analogues of this compound. mdpi.com This allows for the rapid screening of vast chemical spaces to identify candidates with desired characteristics—such as specific fluorescence wavelengths, binding affinities, or antimicrobial activity—before committing to costly and time-consuming synthesis.

Generative Models: Deep learning architectures, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be used for the de novo design of novel molecules. nih.gov Trained on large chemical databases, these models can generate entirely new benzo[f]quinolinium derivatives that are chemically valid and optimized for specific properties, accelerating the discovery of next-generation materials and therapeutics. youtube.com

Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data that may not be apparent to human researchers, providing deeper insights into how structural modifications influence a compound's function. nih.gov This can guide the rational design of more potent and selective derivatives.

Multidisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Chemical Biology

The most significant breakthroughs involving this compound and its derivatives will emerge from collaborative, multidisciplinary research. The inherent properties of the benzo[f]quinolinium scaffold—its planar, aromatic structure, positive charge, and potential for fluorescence—make it a versatile building block for various applications. researchgate.netnih.gov

Future research will thrive at the interface of:

Synthetic Chemistry and Materials Science: Chemists will synthesize novel derivatives, while materials scientists will incorporate them into advanced functional materials. Potential applications include organic light-emitting diodes (OLEDs), where the rigid, planar structure could be advantageous, and chemical sensors, where changes in the compound's environment could trigger a detectable optical or electronic response. nih.gov

Chemical Biology and Medicinal Chemistry: The benzo[f]quinoline core is a known pharmacophore with established antimicrobial and anticancer activities. nih.govnih.govresearchgate.netmdpi.com Future work will involve designing derivatives of this compound as specific biological probes or targeted therapeutics. nih.gov For example, its ability to intercalate with DNA or bind to specific enzymes like Topoisomerase or ATP synthase could be exploited. researchgate.netmdpi.com Furthermore, its potential fluorescence makes it a candidate for use as a chemical probe for bioimaging, allowing researchers to visualize cellular structures or processes. escholarship.orgresearchgate.net

Computational Science and Experimental Validation: A synergistic loop where computational models (as described in 6.3) predict promising new compounds, which are then synthesized and characterized using the advanced methods from 6.1 and 6.2, will be crucial. This iterative process of design, synthesis, and testing will dramatically accelerate the discovery pipeline. mdpi.com

Table of Mentioned Compounds

Q & A

Q. What are the standard synthetic routes for preparing benzo[f]quinolinium salts (BQS) and their cycloadduct derivatives?

Benzo[f]quinolinium salts (BQS) are typically synthesized via a two-step procedure:

- Quaternization : Reacting benzo[f]quinoline with alkyl halides (e.g., methyl iodide) under controlled conditions to form the quaternary ammonium salt.

- Cycloaddition : Subjecting the BQS to [3+2] cycloaddition reactions with reagents like pyrrolidine to form pyrrolobenzo[f]quinolinium cycloadducts (PBQC). Characterization involves elemental analysis, FT-IR, and NMR (¹H, ¹³C) to confirm structural integrity .

Q. How are benzo[f]quinolinium derivatives characterized for purity and structural confirmation?

Key methods include:

- Thin-Layer Chromatography (TLC) : To monitor reaction progress using silica gel plates (e.g., Merck F254).

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., 300 MHz Varian spectrometer) to verify substituent positions and cycloadduct formation.

- Elemental Analysis : To validate stoichiometric ratios (e.g., ±0.4% deviation from theoretical values) .

Q. What basic biological assays are used to evaluate the antimicrobial activity of benzo[f]quinolinium salts?

- Antifungal Activity : Tested against Candida albicans using agar diffusion or microdilution assays, with nystatin as a control. BQS derivatives show quasi-nonselective activity, some exceeding nystatin’s efficacy.

- Antibacterial Activity : Evaluated against Staphylococcus aureus (Gram-positive) via minimum inhibitory concentration (MIC) assays. BQS exhibit strong activity, while PBQC derivatives are inactive .

Advanced Research Questions

Q. How do structural modifications (e.g., aliphatic vs. aromatic substituents) influence the biological activity of benzo[f]quinolinium salts?

- Aliphatic Substituents : Derivatives like 3e and 3f show enhanced antifungal activity due to increased hydrophobicity, improving membrane penetration.

- Aromatic Substituents : Compounds 3i, 3j, and 3n demonstrate superior binding to ATP synthase and TOPO II, as revealed by molecular docking studies. This correlates with their potent anticancer and antimicrobial profiles .

Q. What contradictions exist in the biological activity data between benzo[f]quinolinium salts (BQS) and their cycloadducts (PBQC)?

BQS salts exhibit broad-spectrum antimicrobial and anticancer activity, while PBQC derivatives are biologically inert. This discrepancy arises from the rigid, planar structure of PBQC, which hinders interaction with cellular targets like ATP synthase. The flexibility of BQS allows better binding to enzymes and DNA .

Q. How can computational modeling (e.g., molecular docking, ADMET) guide the optimization of benzo[f]quinolinium derivatives?

- Docking Studies : Identify key interactions (e.g., hydrogen bonding, π-π stacking) between BQS and targets like ATP synthase or TOPO II. For example, 3j and 3n show optimal fit in ATP synthase binding pockets.

- ADMET Predictions : Evaluate drug-likeness using parameters like LogP (lipophilicity), bioavailability, and toxicity. BQS derivatives generally exhibit low hepatotoxicity and high membrane permeability .

Q. What mechanistic insights explain the selective anticancer activity of benzo[f]quinolinium salts against NCI-60 cancer cell lines?

The salts induce apoptosis via:

Q. How do spectroscopic techniques (e.g., fluorescence) leverage benzo[f]quinolinium derivatives for analytical applications?

Derivatives like 6-methoxyquinolinium are used as chloride sensors. Modifications to the N-substituent (e.g., sulfopropyl or ethyl groups) tune Cl⁻ quenching efficiency. For example, MEQ (6-methoxy-N-ethylquinolinium iodide) is applied in intracellular Cl⁻ detection via fluorescence lifetime imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.